
O-Sulfo-D-serine
Overview
Description
O-Sulfo-D-serine (also known as D-serine O-sulfate, FW = 184.15 g/mol) is a sulfated derivative of D-serine, characterized by a sulfate ester group (-OSO₃H) attached to the hydroxyl group of its side chain. This compound acts as a potent inhibitor of enzymes such as serine-sulfate ammonia-lyase and D-glutamate:D-amino acid aminotransferase, which are critical in amino acid metabolism and sulfur assimilation pathways . Its inhibitory activity is attributed to structural mimicry of natural substrates, enabling competitive binding to enzyme active sites. Key studies by Jones et al. (1985) and Tudball & Thomas (1971) have elucidated its role in disrupting enzymatic functions, making it a valuable tool for studying sulfur metabolism and neurological pathways involving D-amino acids .
Biological Activity
O-Sulfo-D-serine is a sulfonated derivative of D-serine, an amino acid that plays a critical role in neurotransmission and various biological processes. The biological activity of this compound has garnered attention due to its potential implications in neuropsychiatric disorders, cellular signaling pathways, and its role as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevance in health and disease.
Synthesis and Metabolism
This compound is synthesized from D-serine through sulfation processes mediated by sulfotransferases. D-serine itself is produced from L-serine via the enzyme serine racemase (SR) and is primarily degraded by D-amino acid oxidase (DAO). The metabolic pathway of D-serine is crucial for maintaining its levels in the brain, where it functions as a neuromodulator.
Table 1: Enzymatic Pathways Involved in D-Serine Metabolism
Enzyme | Function | Substrate |
---|---|---|
Serine Racemase (SR) | Converts L-serine to D-serine | L-serine |
D-amino Acid Oxidase (DAO) | Degrades D-serine | D-serine |
Sulfotransferases | Adds sulfate group to D-serine | D-serine |
This compound acts primarily as a co-agonist at NMDA receptors, which are critical for synaptic plasticity and memory function. It enhances the receptor's response to glutamate, thereby facilitating calcium influx into neurons. This calcium signaling is vital for various cellular processes, including neurotransmitter release and neuronal survival.
Role in Neuropsychiatric Disorders
Research has highlighted the involvement of D-serine and its derivatives in several neuropsychiatric disorders:
- Schizophrenia : Altered levels of D-serine have been associated with schizophrenia, leading to investigations into this compound as a potential therapeutic agent.
- Alzheimer’s Disease : Studies suggest that dysregulation of D-serine metabolism may contribute to the pathophysiology of Alzheimer’s disease.
- Amyotrophic Lateral Sclerosis (ALS) : Elevated levels of D-serine have been observed in ALS patients, indicating a possible link between altered amino acid metabolism and neurodegeneration.
Case Studies
- Schizophrenia Treatment : A clinical trial investigated the effects of D-serine supplementation on patients with schizophrenia. Results indicated improvements in cognitive function and reduced symptoms, suggesting that modulation of D-serine levels could be beneficial in treatment protocols.
- Alzheimer's Disease : A study focused on the relationship between this compound levels and cognitive decline in Alzheimer's patients. Findings revealed that lower concentrations correlated with increased cognitive impairment, highlighting its potential as a biomarker for disease progression.
Research Findings
Recent studies have demonstrated that this compound can modulate various signaling pathways beyond NMDA receptor activation:
- Calcium Signaling : this compound enhances intracellular calcium levels, which are crucial for neuronal excitability and synaptic transmission.
- Gene Expression : It influences the expression of genes associated with neuroprotection and synaptic plasticity, further supporting its role in brain health.
Table 2: Effects of this compound on Cellular Functions
Scientific Research Applications
Neurobiology and Synaptic Function
Role as a Co-Agonist at NMDA Receptors
O-Sulfo-D-serine acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for synaptic plasticity and memory formation. Research indicates that D-serine levels are altered in various neuropsychiatric conditions, suggesting that derivatives like this compound could modulate NMDA receptor activity and influence synaptic transmission and plasticity .
Implications in Schizophrenia
Studies have shown that D-serine levels are decreased in patients with schizophrenia. This compound's ability to enhance NMDA receptor function positions it as a potential therapeutic agent for improving cognitive deficits associated with this disorder. Clinical trials have indicated that supplementation with D-serine can lead to improvements in neurocognitive function .
Renal Function Assessment
Measurement of Glomerular Filtration Rate
Recent research has highlighted the utility of D-serine, and by extension this compound, in assessing kidney function through glomerular filtration rate (GFR) measurements. A study demonstrated that D-serine clearance correlates strongly with GFR, providing a less biased alternative to traditional markers like creatinine . This application is particularly relevant given the increasing prevalence of chronic kidney disease globally.
Mental Health Disorders
Potential Therapeutic Agent for Depression
this compound may also play a role in treating major depressive disorder. Studies suggest that it could serve as a biomarker for antidepressant response, particularly in relation to treatments involving NMDA receptor modulation . The compound's influence on neurotransmitter systems involved in mood regulation warrants further exploration as a therapeutic strategy.
Data Table: Summary of Applications
Case Studies
-
Schizophrenia Treatment
A clinical trial involving high doses of D-serine (60 mg/kg/day) reported significant improvements in cognitive functions among schizophrenia patients. The findings suggest that this compound could offer similar benefits due to its structural and functional similarities to D-serine . -
Kidney Function Evaluation
In a study evaluating living kidney transplant donors, researchers found that the clearance of D-serine provided a reliable measure of GFR compared to traditional methods, indicating its potential clinical application in nephrology .
Chemical Reactions Analysis
Reaction Conditions
Reagent | Activator | Temperature | Yield (%) | Substrate Example | Source |
---|---|---|---|---|---|
DMS (1.2 eq) | BuNHSO | 80°C | 84 | Primary alcohols | |
DPS (1.5 eq) | BuNHSO | 60°C | 76 | Secondary alcohols |
- Mechanism : DMS reacts with tetrabutylammonium bisulfate to form methyl sulfate intermediates, facilitating nucleophilic attack by serine’s hydroxyl group. The reaction retains stereochemistry, critical for preserving D-configuration .
- Scope : Functional groups (e.g., amides, halides, esters) are tolerated, enabling late-stage sulfonation of complex molecules .
Degradation Pathways
O-Sulfo-D-serine undergoes enzymatic and non-enzymatic degradation:
Enzymatic Elimination
- Serine racemase catalyzes β-elimination of L-serine O-sulfate (structurally similar to this compound) 500× faster than its physiological racemization activity .
Oxidative Degradation
- D-amino acid oxidase (DAAO) :
Collision-Induced Dissociation (CID)
Computational models (DFT) and direct dynamics simulations reveal fragmentation patterns :
Fragment Ion | m/z | Relative Abundance (%) | Pathway Description |
---|---|---|---|
[M-H] | 184 | 100 | Parent ion |
SO | 80 | 65 | Sulfate loss |
CHO | 59 | 42 | Decarboxylation |
Biological Interactions
Q & A
Basic Research Questions
Q. What are the key considerations for designing experiments to synthesize O-Sulfo-D-serine with high enantiomeric purity?
Answer:
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Reaction Optimization: Use chiral catalysts or enzymes (e.g., serine sulfotransferases) to control stereochemistry. Monitor reaction conditions (pH, temperature, solvent) to minimize racemization .
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Analytical Validation: Employ chiral HPLC or capillary electrophoresis to quantify enantiomeric excess (ee). Cross-validate with -NMR and circular dichroism (CD) spectroscopy for structural confirmation .
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Example Data Table:
Reaction Condition Catalyst Yield (%) ee (%) Method for ee Analysis pH 7.5, 25°C Enzyme A 78 99 Chiral HPLC pH 8.0, 30°C Catalyst B 65 85 -NMR
Q. How can researchers ensure reproducibility in the synthesis and characterization of this compound?
Answer:
- Protocol Standardization: Document detailed synthetic procedures, including purification steps (e.g., recrystallization solvents, gradient elution in HPLC). Use internal standards for quantitative analysis .
- Collaborative Validation: Share protocols with independent labs for cross-verification. Publish raw spectroscopic data (e.g., NMR peaks, IR bands) in supplementary materials .
Q. What spectroscopic techniques are critical for confirming the sulfation pattern in this compound?
Answer:
- Primary Techniques: -NMR (to identify proton environments near the sulfonate group) and -NMR (to confirm carbon backbone modifications).
- Advanced Support: Use -NMR or mass spectrometry (MS) with collision-induced dissociation (CID) to verify sulfation site specificity .
Q. How should researchers approach literature reviews to identify gaps in this compound’s biological activity studies?
Answer:
- Database Searches: Use PubMed, SciFinder, and Reaxys with keywords like “this compound AND (kinase inhibition OR receptor binding).”
- Gap Analysis: Compare existing studies (e.g., enzymatic assays, cell-based studies) to highlight under-explored areas, such as in vivo pharmacokinetics or toxicity profiles .
Q. What are the best practices for formulating hypotheses about this compound’s role in enzyme inhibition?
Answer:
- Framework Application: Use PICO (Population: target enzymes; Intervention: sulfated serine; Comparison: non-sulfated analogs; Outcome: binding affinity) to structure hypotheses .
- Preliminary Data: Conduct molecular docking simulations to predict binding interactions before experimental validation .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in spectroscopic data when characterizing this compound derivatives?
Answer:
- Multi-Technique Cross-Validation: Combine X-ray crystallography (for absolute configuration) with dynamic NMR to assess conformational flexibility in solution .
- Error Analysis: Quantify signal-to-noise ratios in spectra and recalibrate instruments using certified reference materials .
Q. How can computational methods be integrated with experimental data to predict the stability of this compound under varying physiological conditions?
Answer:
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Molecular Dynamics (MD): Simulate degradation pathways (e.g., hydrolysis) at different pH levels. Validate predictions via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) .
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Data Synthesis Table:
Condition (pH, Temp) Predicted Half-Life (MD) Experimental Half-Life Degradation Products pH 7.4, 37°C 72 hours 68 ± 5 hours Serine, sulfate pH 2.0, 37°C 2 hours 1.8 ± 0.3 hours Desulfated derivative
Q. What experimental designs are suitable for investigating the metabolic fate of this compound in mammalian systems?
Answer:
- Isotopic Labeling: Synthesize - or -labeled this compound for tracer studies. Use LC-MS/MS to track metabolites in plasma and urine .
- In Vivo Models: Compare wild-type vs. sulfatase-knockout mice to identify enzyme-specific metabolic pathways .
Q. How can researchers address contradictions in reported bioactivity data for this compound across different cell lines?
Answer:
- Meta-Analysis: Aggregate data from public repositories (e.g., ChEMBL) and apply statistical models (e.g., random-effects meta-analysis) to account for variability in cell culture conditions .
- Mechanistic Studies: Use CRISPR-Cas9 to knock out putative transporters in discrepant cell lines and reassess bioactivity .
Q. What methodologies are critical for elucidating the structural basis of this compound’s interaction with sulfotransferases?
Answer:
- Crystallography: Co-crystallize the compound with human sulfotransferase 1A1 to resolve binding motifs.
- Kinetic Assays: Measure and under varying substrate concentrations to infer allosteric effects .
Guidelines for Data Presentation
Comparison with Similar Compounds
O-Phospho-D-serine
- Structure and Properties : O-Phospho-D-serine (CAS 73913-63-0) replaces the sulfate group with a phosphate ester (-OPO₃H₂), increasing its molecular weight to approximately 202.08 g/mol. This substitution alters charge distribution and solubility compared to O-Sulfo-D-serine.
- Biological Role : While this compound targets sulfur-metabolizing enzymes, O-Phospho-D-serine is implicated in phosphorylation-dependent signaling pathways. However, specific enzyme targets for the phosphorylated form are less well-documented in the provided evidence .
- Applications : Used in studies of protein phosphorylation and kinase regulation, contrasting with this compound’s utility in sulfur metabolism research.
O-Sulfo-L-serine
- Stereochemical Differences: The L-isomer shares the sulfate functional group but differs in stereochemistry. This configuration likely prevents inhibition of D-specific enzymes like D-glutamate:D-amino acid aminotransferase, highlighting the importance of chirality in enzyme-substrate interactions .
- Enzyme Targets: Limited data are available, but its L-configuration suggests divergent biological roles compared to the D-form.
L-Tyrosine O-Sulfate
- Structural Variation: Features a sulfate group on the phenolic hydroxyl of tyrosine. Unlike this compound, this modification occurs on an aromatic side chain, influencing interactions with tyrosine-sulfating enzymes and extracellular matrix proteins.
- Functional Implications : Tyrosine sulfation is critical in protein secretion and receptor activation, contrasting with this compound’s role in metabolic inhibition .
D-Threonine
- Structural Analogy : D-Threonine (CAS 632-20-2) shares a D-configuration and hydroxyl group with this compound but includes an additional methyl group. This bulkier side chain reduces its ability to mimic serine derivatives in enzyme binding .
- Biological Role: Primarily serves as a proteinogenic amino acid rather than an enzyme inhibitor, underscoring the necessity of sulfation for inhibitory activity.
Data Table: Key Properties and Targets
Research Findings and Implications
- Stereospecificity: The D-configuration of this compound is critical for its inhibition of D-amino acid-specific enzymes, as demonstrated by its inactivity in L-isoform studies .
- Functional Group Impact : Sulfate esters enhance binding affinity to sulfur-metabolizing enzymes, whereas phosphate groups (as in O-Phospho-D-serine) likely engage distinct pathways.
- Structural Bulk : The methyl group in D-Threonine sterically hinders its interaction with enzymes targeted by this compound, emphasizing the need for minimal side-chain bulk in inhibitors .
Properties
IUPAC Name |
(2R)-2-amino-3-sulfooxypropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO6S/c4-2(3(5)6)1-10-11(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFZGUGJDVUUGLK-UWTATZPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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